molecular formula C10H7BrN2O2 B2884788 4-bromo-1-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 1156392-45-8

4-bromo-1-phenyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B2884788
CAS No.: 1156392-45-8
M. Wt: 267.082
InChI Key: MRFHFRXRPLJKRJ-UHFFFAOYSA-N
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Description

4-Bromo-1-phenyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a bromine atom at the 4-position, a phenyl group at the 1-position, and a carboxylic acid group at the 3-position. The unique structure of this compound makes it an important intermediate in organic synthesis and a valuable compound in various scientific research applications .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-phenyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-1-phenyl-1H-pyrazole with carbon dioxide under basic conditions to introduce the carboxylic acid group at the 3-position . Another approach involves the cyclocondensation of hydrazine with 4-bromo-1-phenyl-1H-pyrazole-3-carboxaldehyde, followed by oxidation to form the carboxylic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-phenyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of all three functional groups: the bromine atom, the phenyl group, and the carboxylic acid group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-bromo-1-phenylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c11-8-6-13(12-9(8)10(14)15)7-4-2-1-3-5-7/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFHFRXRPLJKRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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